5,8-Dioxa-10-azadispiro[2.0.4.3]undecane
Overview
Description
5,8-Dioxa-10-azadispiro[2.0.4.3]undecane: is a chemical compound with the molecular formula C8H13NO2 It is characterized by its unique spirocyclic structure, which includes two oxygen atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diol with an amine in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The nitrogen and oxygen atoms in the spirocyclic structure can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals. Researchers are exploring its interactions with biological targets to identify potential therapeutic applications.
Medicine: In medicine, derivatives of this compound are being investigated for their potential use as drugs. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. The spirocyclic structure of the compound allows it to fit into specific binding sites, making it a versatile molecule for research and development.
Comparison with Similar Compounds
- 5,8-Dioxa-10-azadispiro[2.0.4.3]undecane-2,4-dione
- This compound-3,5-diol
- This compound-6,7-dione
Comparison: Compared to these similar compounds, this compound is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms. This combination of features gives it distinct chemical properties and potential applications. The presence of the nitrogen atom, in particular, allows for unique interactions with biological targets, making it a valuable compound for research in various fields.
Properties
IUPAC Name |
5,8-dioxa-10-azadispiro[2.0.44.33]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-7(1)5-9-6-8(7)10-3-4-11-8/h9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJLQSOJUNXMDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC23OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625608 | |
Record name | 5,8-Dioxa-10-azadispiro[2.0.4~4~.3~3~]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129321-60-4 | |
Record name | 5,8-Dioxa-10-azadispiro[2.0.4~4~.3~3~]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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